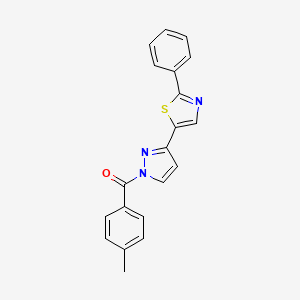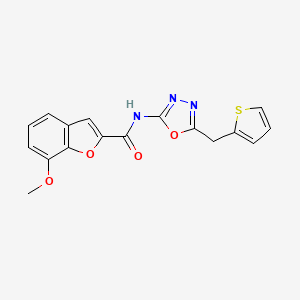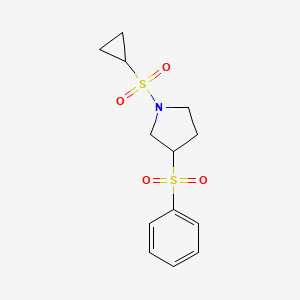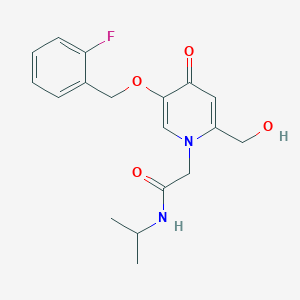![molecular formula C12H17NO5 B2912874 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide CAS No. 477885-86-2](/img/structure/B2912874.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide” is a chemical compound. It’s a derivative of Meldrum’s acid, which is a very useful reagent in the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H17NO5/c1-11(2,3)10(16)13-6-7-8(14)17-12(4,5)18-9(7)15/h6H,1-5H3,(H,13,16) . This indicates that the compound has a complex structure with multiple functional groups. Chemical Reactions Analysis
The principal pathway in the photochemical transformation of a similar compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, involves splitting out of nitrogen and the Wolff rearrangement to give a stable carboxylic acid . This compound might undergo similar reactions, but specific reactions for this compound aren’t available in the retrieved information.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties aren’t available in the retrieved information.科学的研究の応用
Advanced Glycation End-Products Formation
Methylglyoxal (MG), a related alpha-oxoaldehyde, is known to modify arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) like MG-H1, MG-H2, MG-H3, and others. These compounds have been identified in vivo and are associated with complications in diabetes and neurodegenerative diseases. MG is formed endogenously and also found in foodstuffs and beverages during processing, cooking, and storage. It's crucial in understanding the metabolic pathways and potential therapeutic targets for conditions associated with AGEs (Nemet, Varga-Defterdarović, & Turk, 2006).
Cancer Chemoprevention
Compounds with chemopreventive activity in animal models have been evaluated, including their effectiveness in mouse skin papillomas/carcinomas, rat breast adenocarcinoma, hamster lung carcinoma, mouse bladder papillary carcinoma, and rat and mouse colon cancer. This research helps in identifying potential candidates for cancer chemoprevention and understanding the mechanisms underlying their efficacy (Boone, Kelloff, & Malone, 1990).
Synthetic Chemistry
The compound is involved in synthetic chemistry applications, such as the synthesis of 3-enoyltetramic acids employing a new acyl ylide conjugate of Meldrum’s acid. This showcases the compound's role in developing new synthetic pathways and methodologies in organic chemistry, contributing to the synthesis of complex molecules (Lovmo, Dütz, Harras, Haase, Milius, & Schobert, 2017).
Methylglyoxal Modification of Proteins
Studies on methylglyoxal (MG) and its interaction with proteins, forming MG-arginine adducts and advanced glycation end-products, are crucial for understanding the biochemical pathways involved in diabetic complications and atherosclerosis. Research in this area provides insights into the molecular mechanisms of disease progression and potential therapeutic targets (Oya, Hattori, Mizuno, Miyata, Maeda, Osawa, & Uchida, 1999).
Antimicrobial Activity
Research into the antimicrobial activity of certain derivatives highlights their potential in combating microbial infections. Studies in this area can lead to the development of new antimicrobial agents and contribute to the fight against antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety And Hazards
特性
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7(2)5-9(14)13-6-8-10(15)17-12(3,4)18-11(8)16/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGFPXQWIBDPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC=C1C(=O)OC(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)
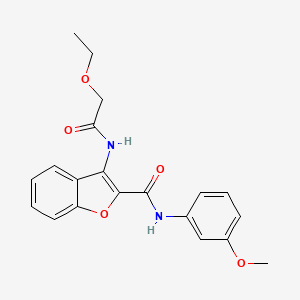
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)
![8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2912795.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)
![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

